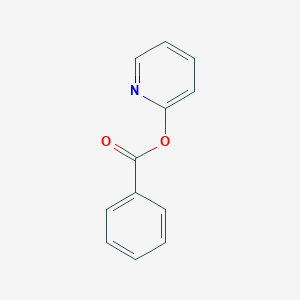

Pyridin-2-yl benzoate

Description

Structure

3D Structure

Properties

CAS No. |

5005-35-6 |

|---|---|

Molecular Formula |

C12H9NO2 |

Molecular Weight |

199.2g/mol |

IUPAC Name |

pyridin-2-yl benzoate |

InChI |

InChI=1S/C12H9NO2/c14-12(10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h1-9H |

InChI Key |

XUJGYIYLPXKHSJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC=N2 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pyridin 2 Yl Benzoate and Its Congeners

Esterification Pathways to Pyridin-2-yl Benzoate (B1203000)

The formation of the ester linkage in pyridin-2-yl benzoate is a critical transformation that can be achieved through several methodologies. These range from classical direct esterification and transesterification to more advanced catalytic protocols.

Direct Esterification and Transesterification Strategies

Direct esterification involves the reaction of 2-hydroxypyridine (B17775) with benzoic acid or its derivatives. lookchem.com This process is typically catalyzed by an acid and often requires the removal of water to drive the equilibrium towards the product. For instance, the reaction can be carried out by refluxing the starting materials in toluene (B28343) with a catalytic amount of concentrated sulfuric acid under a Dean-Stark apparatus to azeotropically remove water.

Transesterification, the conversion of one ester to another by reaction with an alcohol, is another viable route. researchgate.net This method is particularly useful when starting from a readily available ester. For example, pyridin-2-yl esters can undergo transesterification with various phenols in the presence of a catalyst. rsc.orgscispace.com Research has shown that alkali metal carbonates, such as potassium carbonate (K₂CO₃), can effectively catalyze this transformation. rsc.orgscispace.com The reaction proceeds smoothly for a range of pyridin-2-yl benzoates bearing both electron-donating and electron-withdrawing substituents on the benzoate ring. rsc.orgscispace.com However, for less reactive substrates, harsher conditions such as a higher catalyst loading and elevated temperatures may be necessary. rsc.orgscispace.com

It is important to note that the tautomeric nature of 2-hydroxypyridine, which exists in equilibrium with 2-pyridone, can influence the outcome of these reactions. arkat-usa.org The pyridone form is generally less reactive in esterification, and reaction conditions must be optimized to favor the desired transformation.

Catalytic Esterification Protocols

The development of efficient catalytic systems has significantly advanced the synthesis of this compound. Tautomeric catalysts, such as 2-pyridone derivatives, have been investigated for their ability to facilitate ester-amide exchange reactions, a related transformation. chemrxiv.org These catalysts operate through a bifunctional mechanism, activating both the ester and the amine. chemrxiv.org

Furthermore, the use of coupling reagents is a common strategy to activate the carboxylic acid for esterification. Reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC HCl) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of this compound from 2-hydroxypyridine and benzoic acid under mild conditions. mdpi.com

Table 1: Comparison of Esterification Methods for this compound Synthesis

| Method | Reagents | Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Esterification | 2-Hydroxypyridine, Benzoic Acid | H₂SO₄ | Reflux in toluene, Dean-Stark trap | Readily available starting materials. | Harsh conditions, potential for side reactions. |

| Transesterification | Pyridin-2-yl ester, Phenol (B47542) | K₂CO₃ | 60-120 °C in 1,4-dioxane (B91453) | Good functional group tolerance. | May require forcing conditions for less reactive substrates. |

| Coupling Reagent-Mediated | 2-Hydroxypyridine, Benzoic Acid | EDC HCl, DMAP | Room temperature in DMF | Mild reaction conditions. | Use of stoichiometric coupling reagents. |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the preparation of this compound and its derivatives is no exception. Palladium, nickel, and other transition metals are instrumental in forging new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed C-H Functionalization for Benzoate Derivatization

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct derivatization of arenes. snnu.edu.cnrsc.org In the context of this compound derivatives, the pyridine (B92270) ring can act as a directing group, facilitating the ortho-functionalization of an attached aryl group. For example, the palladium(II)-catalyzed ortho-benzoxylation of 2-arylpyridines with aryl acylperoxides has been developed to produce the corresponding benzoates in good yields. researchgate.net This reaction exhibits remarkable regioselectivity and tolerates a variety of functional groups. researchgate.net

The acylation of carbazoles, directed by a pyridin-2-yl group, has also been achieved using palladium catalysis. nih.gov This aerobic oxidative process utilizes toluene as the acyl source and N-hydroxyphthalimide (NHPI) as a co-catalyst to generate the acylated product. nih.gov

Table 2: Palladium-Catalyzed C-H Benzoxylation of 2-Arylpyridines

| Entry | Aryl Group of Peroxide | Isolated Yield (%) |

|---|---|---|

| 1 | 4-OMe-C₆H₄ | 81 |

| 2 | 3-OMe-C₆H₄ | 75 |

| 3 | 2-Cl-C₆H₄ | 27 |

| 4 | 3-Cl-C₆H₄ | 72 |

| 5 | 2-Me-C₆H₄ | 41 |

| 6 | 4-Me-C₆H₄ | 78 |

| 7 | 4-F-C₆H₄ | 76 |

| 8 | 4-Br-C₆H₄ | 68 |

| 9 | 4-CF₃-C₆H₄ | 51 |

| 10 | 4-OEt-C₆H₄ | 79 |

| 11 | 4-tBu-C₆H₄ | 65 |

| 12 | 2,6-F₂-C₆H₃ | 33 |

| 13 | 2-naphthalene | 44 |

Reaction conditions: substrate (0.5 mmol), Pd(OAc)₂ (5 mol%), peroxide (7 × 0.5 equiv./0.5 h), at 130 °C. Data sourced from Molecules 2013, 18, 4403-4418. researchgate.net

Nickel-Catalyzed Cross-Electrophile Coupling Involving this compound

Nickel-catalyzed cross-electrophile coupling reactions have gained prominence as a method for forming C-C bonds by coupling two different electrophiles. wisc.eduresearchgate.net This approach avoids the need for pre-formed organometallic reagents. The synthesis of 2-alkylated pyridines can be achieved by the nickel-catalyzed cross-coupling of 2-chloropyridines with alkyl bromides. nih.gov This methodology has been extended to the coupling of various heteroaryl chlorides with aryl bromides, offering a general strategy for constructing biaryl compounds. wisc.edu For instance, the coupling of 2-chloropyridine (B119429) with ethyl 4-bromobenzoate (B14158574) in the presence of a nickel bromide-2,2'-bipyridine complex and a reducing agent can furnish ethyl 4-(pyridin-2-yl)benzoate. wisc.edu The choice of ligand is crucial for achieving high yields and selectivity in these reactions. acs.orgnih.gov

Suzuki-Miyaura Coupling in the Synthesis of this compound Derivatives

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis for C-C bond formation. rsc.orgresearchgate.netnih.gov This reaction is widely used to synthesize biaryl compounds, including derivatives of this compound. preprints.org For example, the coupling of a bromobenzoate ester with a pyridinylboronic acid in the presence of a palladium catalyst and a base can yield the corresponding pyridinyl benzoate derivative. vulcanchem.com The reaction conditions, such as the choice of catalyst, base, and solvent, can be optimized to achieve high yields. vulcanchem.com This methodology has been successfully applied to the synthesis of a wide range of functionalized biaryl compounds. rsc.orgnih.gov

Table 3: Suzuki-Miyaura Coupling for the Synthesis of Ethyl 3-(pyridin-4-yl)benzoate

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Catalyst Loading | 1–10 mol% | 5 mol% | Maximizes turnover |

| Solvent | DME, THF, Toluene | DME | Enhances solubility |

| Temperature | 60–100°C | 80°C | Balances rate/decay |

Starting Materials: 3-Bromobenzoic acid ethyl ester and Pyridin-4-ylboronic acid. Catalyst System: Pd(PPh₃)₄. Base: K₂CO₃. Data adapted from patent CN105801559B for related ethyl benzoate derivatives. vulcanchem.com

Annulation and Cycloaddition Reactions Leading to this compound Analogues

Annulation and cycloaddition reactions are powerful tools for the construction of the pyridine ring and its fused derivatives. These reactions form cyclic structures by bringing together multiple components, offering efficient routes to complex heterocyclic systems containing the pyridin-2-yl moiety.

The creation of fused heterocyclic systems that incorporate a pyridin-2-yl group is crucial for developing novel compounds with enhanced stability and specific electronic and biological properties. ias.ac.in These structures, where a pyridine ring is fused with other rings like furan (B31954) or pyrrole, are prevalent in pharmaceuticals and functional materials. ias.ac.in The synthetic strategies generally involve two main approaches: constructing a new ring onto a pre-existing pyridine structure or building the pyridine ring onto an existing heterocycle. ias.ac.in

A notable method involves the acid-catalyzed cyclodehydration of α-hydroxylactams, which are derived from pyridine-2,3-dicarboximides. This process yields novel pyrido[2′,3′ : 3,4]-pyrrolo fused systems. rsc.org Another powerful technique is the thermal ring-opening and annulation reaction of anthra[1,2-d] mit.eduwiley.comnih.govtriazine-4,7,12(3H)-trione with various pyridine derivatives. This [4+2]-cycloaddition reaction is an effective method for synthesizing complex fused systems like 6H-naphtho[2,3-H]pyrido[2,1-b]quinazoline-6,9,14-triones. mdpi.com The reaction mechanism involves the thermal opening of the triazine ring, which then undergoes cycloaddition with the pyridine derivative, acting as both a reagent and the reaction medium. mdpi.com

Microwave-assisted synthesis has also been employed to create fused analogues of six-membered heterocycles, showcasing a modern approach to these transformations. mdpi.com Furthermore, palladium-catalyzed cross-coupling reactions followed by intramolecular C-N bond formation provide another route to fused systems like tetrahydroquinolines. mdpi.com

Table 1: Examples of Annulation Reactions for Fused Pyridine Systems

| Starting Material(s) | Reagents/Conditions | Product Type | Reference |

| Pyridine-2,3-dicarboximides | 1. Reduction/Grignard addition 2. Acid-catalysed cyclodehydration | Pyrido[2′,3′ : 3,4]-pyrrolo fused systems | rsc.org |

| Anthra[1,2-d] mit.eduwiley.comnih.govtriazine-4,7,12(3H)-trione, Pyridine derivatives | Thermal (reflux in pyridine) | 6H-Naphtho[2,3-h]pyrido[2,1-b]quinazoline-6,9,14-triones | mdpi.com |

| Tosylhydrazone derivatives, 1,2-dihalogenated aromatic benzenes | Pd catalysis, MW irradiation | Tetrahydroquinoline derivatives | mdpi.com |

The Diels-Alder reaction and its hetero-variant (hDA) are cornerstone strategies for synthesizing six-membered rings, including pyridines. rsc.org These [4+2] cycloaddition reactions couple a diene (or azadiene) with a dienophile (often an alkyne or its equivalent) to construct the heterocyclic core. rsc.org This approach is particularly valuable for creating substituted pyridines, which are precursors to or analogues of this compound. rsc.org

One innovative, metal-free strategy involves a formal [2+2+2] cycloaddition that proceeds through a two-stage pericyclic cascade. mit.edunih.gov An initial intramolecular propargylic ene reaction generates a highly reactive vinylallene, which then participates in a [4+2] cycloaddition with various aza-dienophiles, such as nitriles, to form polycyclic pyridine derivatives. mit.edunih.gov

Transition metals can also catalyze formal [4+2] cycloadditions of 1-azadienes and 2-carbon components to yield pyridines. rsc.org Additionally, lanthanide triflates have been shown to be effective Lewis acid catalysts for imino Diels-Alder reactions, enabling the three-component coupling of aldehydes, amines, and dienes to produce pyridine derivatives in high yields. thieme-connect.com Aza-Diels-Alder reactions using triazines as the azadiene component have been successfully employed to create pyridine derivatives, including those with appended amino acid residues. researchgate.net For instance, a Diels-Alder reaction between a benzyl (B1604629) 1,2,3-triazine-5-carboxylate and another intermediate has been used in the synthesis of 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives. nih.gov

Table 2: Selected Diels-Alder Methodologies for Pyridine Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Class | Reference(s) |

| Formal [2+2+2] Cycloaddition | Propargyl ene precursors, Nitriles/Imines | Metal-free, thermal | Polycyclic pyridines | mit.edunih.gov |

| Hetero-Diels-Alder (hDA) | 1-Azadienes, Alkynes/Alkenes | Thermal or Transition Metal-catalyzed | Substituted pyridines | rsc.org |

| Imino Diels-Alder | Aldehydes, Amines, Dienes | Lanthanide triflates (e.g., Yb(OTf)₃, Sc(OTf)₃) | Pyridine and quinoline (B57606) derivatives | thieme-connect.com |

| Aza Diels-Alder | Triazines, Dienophiles (e.g., norbornadiene) | Thermal | Pyridine derivatives | researchgate.net |

| Palladium-Catalyzed [4+2] Annulation | N-allyl amines, Allenes | Pd-catalyst, N-protected amino acid ligand | Dihydropyridine derivatives | mdpi.com |

Formation of Fused Heterocyclic Systems Containing Pyridin-2-yl Moieties

Multicomponent Reaction Paradigms for Constructing Complex this compound Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent a highly efficient strategy for building complex molecules. This approach is prized for its atom economy, reduction of waste, and ability to rapidly generate molecular diversity. benthamdirect.com The synthesis of complex structures related to this compound can benefit significantly from MCR methodologies.

An example of an MCR involving a pyridine derivative is the copper-catalyzed reaction between pyridines, iodonium (B1229267) ylides, and 1,4-quinones. acs.org This solvent-free reaction, conducted via ball milling at room temperature, produces complex isoindolo[2,1-a]pyridine molecules in good to excellent yields. acs.org The use of a commercially available copper catalyst and the avoidance of toxic organic solvents highlight the sustainable nature of this protocol. acs.org

MCRs are also instrumental in synthesizing other fused pyridine systems. A base-catalyzed, four-component reaction has been developed to access polyfunctionalized pyrido[2,3-b]indoles with high regiocontrol. mdpi.com Similarly, the synthesis of benzo-fused γ-lactams, which share structural elements with benzoate esters, has been achieved through MCRs that couple a benzoic acid derivative, an amine, and a third component. d-nb.info One such three-component reaction utilizes a formyl benzoate, an amine, and a ketone, where an initial imine formation is followed by a Mannich-type reaction and subsequent intramolecular cyclization to attack the ester function. beilstein-journals.org

The potential of MCRs is further demonstrated in the microwave-assisted, solvent-free synthesis of polysubstituted benzenes, which employs pyridine as a basic catalyst to facilitate the one-pot reaction of aromatic aldehydes, malononitrile, and ethyl chloroacetate.

Table 3: Multicomponent Reactions for Pyridine-Related Architectures

| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference(s) |

| Pyridine derivatives, Iodonium ylides, 1,4-Quinones | Cu(OAc)₂, Ball milling (solvent-free) | Isoindolo[2,1-a]pyridines | Sustainable, room temperature, good yields | acs.org |

| Isatin, Malononitrile, Cinnamaldehyde, Ammonium acetate | ᵗBuOK (base catalyst) | Pyrido[2,3-b]indoles | Four-component reaction, high regiocontrol | mdpi.com |

| Formyl benzoate, Amines, Ketones | Not specified | γ-Lactams | Convergent synthesis of complex heterocycles | beilstein-journals.org |

| Aromatic aldehydes, Malononitrile, Ethyl chloroacetate | Pyridine, Microwave (solvent-free) | Polysubstituted benzenes | Pyridine as basic catalyst, efficient, green |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic methods, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. colab.wschemmethod.com These principles are being actively applied to the synthesis of pyridine derivatives.

A key tenet of green chemistry is the reduction or elimination of volatile and toxic organic solvents. benthamscience.com Significant progress has been made in developing solvent-free protocols for pyridine synthesis. For example, the one-pot synthesis of 2,4,6-triarylpyridines can be achieved under solvent-free conditions using recyclable catalysts. tandfonline.com Mechanochemistry, specifically ball milling, provides another solvent-free alternative, as demonstrated in the copper-catalyzed multicomponent synthesis of isoindolo[2,1-a]pyridines. acs.org Laser synthesis has also emerged as a rapid and straightforward solvent-free method for preparing fused pyridine systems like phenylthiazolo[5,4-b]pyridines. rsc.org

When solvents are necessary, the focus shifts to environmentally benign alternatives. Ionic liquids (ILs) are a promising class of alternative solvents because they are non-volatile, thermally stable, and their properties can be tailored. benthamdirect.combenthamscience.com ILs can function as both the solvent and the catalyst, improving reaction efficiency and selectivity while allowing for milder conditions and catalyst recycling. benthamdirect.combenthamscience.com Water is another excellent green solvent, and its use has been demonstrated in microwave-assisted syntheses of heterocyclic compounds. chemmethod.com Glycerol, a biodegradable and non-toxic solvent, has also been used for the eco-friendly, one-pot three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives. researchgate.net

Table 4: Green Solvents and Solvent-Free Conditions in Pyridine Synthesis

| Method | Key Features | Example Application | Reference(s) |

| Solvent-Free (Thermal) | Reduces waste, simplifies work-up | Synthesis of 2,4,6-triarylpyridines | tandfonline.com |

| Solvent-Free (Mechanochemistry) | Avoids organic solvents, room temperature | Cu(II)-catalyzed MCR for isoindolo[2,1-a]pyridines | acs.org |

| Solvent-Free (Laser Synthesis) | Rapid, metal- and base-free | Synthesis of phenylthiazolo[5,4-b]pyridines | rsc.org |

| Ionic Liquids | Recyclable solvent/catalyst, mild conditions | General pyridine synthesis | benthamdirect.combenthamscience.com |

| Glycerol | Biodegradable, non-toxic solvent | One-pot synthesis of imidazo[4,5-b]pyridine derivatives | researchgate.net |

| Water | Benign solvent, often used with microwave heating | Synthesis of hydrazide derivatives | chemmethod.com |

The development of efficient and recyclable catalysts is central to green synthetic chemistry. Traditional methods for pyridine synthesis often rely on harsh conditions and stoichiometric reagents, but modern approaches favor catalytic systems that are non-toxic, abundant, and reusable. benthamscience.com

Simple organic molecules like salicylic (B10762653) acid have been reported as efficient, non-toxic, and inexpensive catalysts for the one-pot synthesis of various pyridine derivatives under solvent-free conditions. wiley.com Inorganic materials such as activated fly ash, a waste by-product, have been repurposed as efficient and reusable heterogeneous catalysts for pyridine synthesis. researchgate.net

Transition metal catalysts are also being adapted for greener protocols. Cobalt(II) chloride hexahydrate has proven to be an effective and recyclable catalyst for the solvent-free synthesis of 2,4,6-triarylpyridines, outperforming several other metal chlorides. tandfonline.com Copper-based catalysts, which are generally less toxic and more economical than precious metal catalysts, are widely used. For instance, CuBr has been used to catalyze the solvent-free reaction of pyridine, acetophenone, and nitroolefin to produce indolizines, mdpi.com while Cu(OAc)₂ is effective in solvent-free multicomponent reactions. acs.org A novel approach has also been developed for the solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides, avoiding the use of toxic phosgene (B1210022) and metal catalysts altogether in some cases. rsc.org

Solvent-Minimization and Alternative Solvent Utilization

Stereoselective and Regioselective Synthetic Control for this compound and Chiral Analogues

The synthesis of this compound and its analogues with high levels of stereochemical and regiochemical control is a significant challenge in synthetic chemistry. Achieving such precision is crucial for applications where specific isomers are required, particularly in the fields of materials science and medicinal chemistry. Methodologies to control stereoselectivity focus on the creation of specific enantiomers or diastereomers, while regioselective strategies aim to control the position of substituents on either the pyridine or the benzoate ring.

Stereoselective Synthetic Strategies

The introduction of chirality into this compound analogues typically involves either the use of a chiral starting material or the application of asymmetric catalysis. Key strategies include kinetic resolution of racemic precursors and the asymmetric acylation of prochiral substrates.

Kinetic Resolution of Racemic Alcohols

A prominent method for accessing enantiomerically enriched chiral compounds is through the kinetic resolution of a racemic mixture. In the context of this compound analogues, this would involve the resolution of a racemic substituted 2-hydroxypyridine via acylation with a benzoic acid derivative in the presence of a chiral catalyst. The catalyst selectively accelerates the acylation of one enantiomer of the alcohol, leaving the other enantiomer unreacted and in high enantiomeric excess.

Chiral nucleophilic catalysts, such as derivatives of 4-(dimethylamino)pyridine (DMAP), have proven effective in such resolutions. For instance, chiral C2-symmetric 4-pyrrolidinopyridine (B150190) (PPY) derivatives have been successfully used as nucleophilic catalysts for the kinetic resolution of secondary alcohols, achieving high selectivity factors. researchgate.net Similarly, chiral phosphine (B1218219) catalysts and DMAP-derived catalysts have been employed in parallel kinetic resolutions to activate different acyl donors for each enantiomer of a racemic alcohol. nih.gov

Another powerful approach involves the use of artificial acylase enzymes or mimics. Minimal artificial acylases derived from L-histidine have demonstrated high efficiency in the asymmetric acylation of racemic secondary alcohols with isobutyric anhydride, achieving selectivity factors (s) up to 132. researchgate.net This high level of discrimination is attributed to hydrogen bonding interactions between the catalyst and the substrate. researchgate.net While not demonstrated specifically for 2-hydroxypyridines, the principle is directly applicable.

Table 1: Examples of Catalyst Performance in Kinetic Resolution of Racemic Alcohols via Acylation This table presents data from studies on model secondary alcohols, demonstrating the potential of these catalyst systems for the synthesis of chiral this compound analogues.

| Catalyst/System | Substrate | Acylating Agent | Selectivity Factor (s) | Reference |

|---|---|---|---|---|

| Chiral Phosphine (8d) & ent-DMAP (ent-23b) | Racemic Benzylic Alcohol | m-Chlorobenzoic Anhydride / Isobutyric Anhydride | High (Product ee: 88% and -75%) | nih.gov |

| L-Histidine-derived Artificial Acylase | Racemic Secondary Alcohols | Isobutyric Anhydride | Up to 132 | researchgate.net |

| Chiral C2-Symmetric 4-Pyrrolidinopyridine | Racemic Secondary Alcohols | Not Specified | Up to 13.5 | researchgate.net |

| Chiral Oxazaborolidines | Racemic C-3 Substituted Pyrrolidine-2,5-diones | Not Applicable (Reduction) | High Efficiency | rsc.org |

Asymmetric Allylic Oxidation

For analogues containing unsaturation, the asymmetric Kharasch-Sosnovsky reaction offers a route to chiral allylic benzoates. This reaction involves the enantioselective allylic oxidation of an olefin using a peroxide, typically tert-butyl perbenzoate, catalyzed by a chiral copper complex. Copper complexes of chiral pyridine bis(diphenyloxazoline)-type ligands have been shown to catalyze this reaction, producing optically active allylic benzoates with up to 86% enantiomeric excess (ee). acs.org This method could be adapted to synthesize chiral this compound analogues from corresponding allylic pyridines.

Table 2: Enantioselective Allylic Oxidation with Chiral Copper-Pyridine Complexes

| Olefin Substrate | Chiral Ligand | Oxidant | Product Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cyclohexene | Pyridine bis(diphenyloxazoline) | tert-Butyl Perbenzoate | Up to 86% | acs.org |

| Cyclopentene | Pyridine bis(diphenyloxazoline) | tert-Butyl Perbenzoate | High | acs.org |

Regioselective Synthetic Control

Control over the placement of functional groups on the aromatic rings is paramount for synthesizing specific isomers of substituted pyridin-2-yl benzoates. This is typically achieved by synthesizing a regiochemically defined substituted 2-hydroxypyridine or benzoic acid prior to the final esterification step.

Regioselective Synthesis of Pyridine Precursors

Various methods have been developed for the regioselective functionalization of the pyridine ring. For instance, a regioselective strategy for synthesizing N-alkyl-3-alkynyl-5-arylpyridin-2-yl amines has been reported, starting from the bromination of pyridinium (B92312) N-(pyridin-2-yl)aminide. researchgate.net These substituted 2-aminopyridines can be converted to the corresponding 2-hydroxypyridines via diazotization, providing a route to specifically substituted precursors for esterification.

Furthermore, multicomponent reactions offer a practical approach to highly functionalized 4-hydroxypyridine (B47283) derivatives that can possess stereogenic side chains at the 2- and 6-positions. beilstein-journals.org These precursors can then be used to generate diverse this compound analogues, although the hydroxyl group is at the 4-position in this case.

The reaction of benzynes with pyridine N-oxides can also be controlled to achieve regioselectivity. By modifying reaction conditions, it is possible to favor the synthesis of 2-(2-hydroxyaryl)pyridines, which are direct precursors to a class of this compound analogues. scholaris.ca

Regioselective Synthesis of Benzoate Precursors

Standard electrophilic aromatic substitution and directed ortho-metalation (DoM) are powerful tools for the regioselective synthesis of substituted benzoic acids. These well-established methods allow for the precise placement of a wide variety of functional groups on the benzoic acid moiety before it is activated and coupled with 2-hydroxypyridine or its derivatives.

By combining these stereoselective and regioselective methodologies, a high degree of control can be exerted over the final structure of this compound and its congeners, enabling the synthesis of specific, well-defined molecules for advanced applications.

Structural Elucidation and Intermolecular Interactions of Pyridin 2 Yl Benzoate Systems

Single-Crystal X-ray Diffraction Analysis of Pyridin-2-yl Benzoate (B1203000) Derivatives

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of molecular structures in the solid state. Studies on pyridin-2-yl benzoate analogues, such as S-(pyridin-2-yl) benzothioesters, reveal detailed information about their conformation and the intricate network of intermolecular forces that stabilize the crystal lattice. iucr.org

The analysis of this compound derivatives, including thio-analogues and metal complexes, consistently reveals specific conformational preferences and packing motifs. For instance, the crystal structures of S-(pyridin-2-yl) 4-nitrobenzothioate and S-(pyridin-2-yl) 4-methylbenzothioate show that they crystallize in the triclinic (P-1) and monoclinic (P2₁) systems, respectively. iucr.org A related compound, 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate, was found to belong to the monoclinic crystal system with the P2₁/n space group. scirp.org The arrangement of molecules within the crystal lattice is often highly ordered, forming well-defined patterns such as chains or layers. iucr.org In some cases, the packing results in the formation of inversion dimers through intermolecular interactions. researchgate.net The conformation of heterocyclic rings within these structures can vary; for example, a piperidone ring in one benzoate derivative adopts a chair conformation. researchgate.net

The table below summarizes crystallographic data for selected this compound-related structures.

| Compound Name | Crystal System | Space Group | Z | Reference |

| S-(pyridin-2-yl) 4-nitrobenzothioate | Triclinic | P-1 | 2 | iucr.org |

| S-(pyridin-2-yl) 4-methylbenzothioate | Monoclinic | P2₁ | 2 | iucr.org |

| S-(pyridin-2-yl) 4-methoxybenzothioate | Monoclinic | P2₁/c | 4 | iucr.org |

| 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate | Monoclinic | P2₁/n | - | scirp.org |

| trans-4-(2-(pyridin-2-yl)vinyl)benzoic acid | Monoclinic | P2₁ | 2 | nih.gov |

| [Ni(C₇H₅O₂)₂(C₁₀H₉N₃)] | Monoclinic | P2₁/c | - |

Hydrogen bonds are among the most critical interactions directing the supramolecular assembly in this compound systems. These interactions can be intramolecular, stabilizing the molecular conformation, or intermolecular, linking molecules into larger architectures. acs.org In the crystal structures of S-(pyridin-2-yl) benzothioester derivatives, a variety of non-classical hydrogen bonds are observed, including C—H⋯O and C—H⋯N interactions. iucr.org

For example, in S-(pyridin-2-yl) 4-methoxybenzothioate, the carbonyl oxygen atom participates in a bifurcated interaction with hydrogen atoms from the pyridine (B92270) ring (C3–H and C5–H). iucr.org Simultaneously, the pyridine nitrogen atom acts as an acceptor for hydrogen bonds from the phenyl ring (C11–H and C12–H), leading to a head-to-tail linkage of molecules. iucr.org The nature of these interactions can be influenced by substituents on the benzoate ring; electron-donating groups tend to favor C—H⋯O/N interactions, while electron-withdrawing groups can lead to a predominance of other forces like π–π stacking. iucr.orgnih.gov In metal complexes, O—H⋯O hydrogen bonds involving benzoate ligands and water molecules can connect mononuclear units into chains. iucr.org

The table below details some of the hydrogen bonding interactions identified in these systems.

| Compound | Donor (D) - H···Acceptor (A) | D···A Distance (Å) | Interaction Type | Supramolecular Motif | Reference |

| S-(pyridin-2-yl) 4-nitrobenzothioate | C4–H···O9 | 3.283 | C—H⋯O | Intermolecular | - |

| C12–H···N1 | 3.315 | C—H⋯N | Intermolecular | - | |

| S-(pyridin-2-yl) 4-methylbenzothioate | C2–H···N1 | 3.355 | C—H⋯N | Intermolecular | Dimer formation |

| C3–H/C4–H···O9 | 3.278 / 3.316 | C—H⋯O | Intermolecular | Bifurcated interaction | |

| S-(pyridin-2-yl) 4-methoxybenzothioate | C3–H/C5–H···O9 | 3.257 / 3.427 | C—H⋯O | Intermolecular | Bifurcated interaction |

| C11–H/C12–H···N1 | 3.354 / 3.418 | C—H⋯N | Intermolecular | Head-to-tail chain | |

| C14–H···O16 | 3.334 | C—H⋯O | Intermolecular | - |

In addition to hydrogen bonding, π–π stacking interactions play a significant role in the crystal packing of aromatic systems like this compound. nih.gov These interactions occur between the electron-rich aromatic rings (both pyridine and benzene) of adjacent molecules. The strength and geometry of these interactions are characterized by the centroid-to-centroid distance between the rings and their relative displacement (slippage).

In the crystal structure of S-(pyridin-2-yl) 4-nitrobenzothioate, weak, dimeric, offset π–π stacking is observed, with a centroid–centroid distance of 3.850 Å and a slippage of 1.823 Å. iucr.orgnih.gov For the 4-methyl derivative, π-stacking involves only the phenyl rings, with a centroid–centroid distance of 3.8783 Å and a slippage of 1.575 Å. iucr.orgnih.gov In contrast, the 4-methoxy derivative shows no significant π–π stacking, with the closest centroid–centroid distance being over 4.0 Å, indicating that hydrogen bonding is the dominant packing force in this case. nih.gov In certain metal-organic frameworks containing benzoate ligands, π–π stacking interactions with centroid–centroid distances around 3.752 Å connect chains into layers. iucr.org

| Compound | Interacting Rings | Centroid-Centroid Distance (Å) | Slippage (Å) | Angle Between Planes (°) | Reference |

| S-(pyridin-2-yl) 4-nitrobenzothioate | Phenyl-Phenyl / Pyridyl-Pyridyl | 3.850 | 1.823 / 1.856 | 0.0 | iucr.orgnih.gov |

| S-(pyridin-2-yl) 4-methylbenzothioate | Phenyl-Phenyl | 3.8783 | 1.575 | 0.03 | iucr.orgnih.gov |

| Cobalt(II) benzoate complex | Benzoate-Benzoate | 3.752 | - | - | iucr.org |

| Nickel(II) benzoate complex | Pyridyl-Pyridyl | 3.7257 | - | - |

Identification and Characterization of Hydrogen Bonding Networks

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can deconstruct the crystal packing into contributions from different types of atomic contacts.

For a derivative, methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate, Hirshfeld analysis revealed that the most significant contributions to crystal packing arise from H⋯H (39.7%), H⋯C/C⋯H (27.5%), H⋯N/N⋯H (15.5%), and O⋯H/H⋯O (11.1%) interactions. nih.govresearchgate.net This quantitative breakdown confirms the importance of hydrogen bonding and van der Waals forces in stabilizing the structure. nih.gov Similarly, in a mononuclear copper(II) complex containing both pyridyl and benzoate ligands, H⋯H contacts accounted for 41.6% of the surface, followed by O⋯H/H⋯O (25.0%) and C⋯H/H⋯C (21.1%) contacts. iucr.org The small contribution from C⋯C contacts (3.8%) in this complex indicated the presence of π–π interactions. iucr.org This method provides a powerful way to confirm and quantify the interactions identified through diffraction studies. nih.gov

| Compound | H···H | H···C / C···H | H···N / N···H | O···H / H···O | C···C | Reference |

| Methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate | 39.7% | 27.5% | 15.5% | 11.1% | - | nih.govresearchgate.net |

| [Cu(C₇H₅O₃)(HCO₂)(C₁₀H₉N₃)] | 41.6% | 21.1% | - | 25.0% | 3.8% | iucr.org |

Conformational Analysis and Tautomerism in this compound Related Structures

The flexibility of the this compound scaffold allows for various molecular conformations, primarily due to rotation around the ester linkage. Computational studies on related systems, such as 2-methyl-4-pyridin-2'-yl-1,5-benzodiazepine, have shown that different conformers can exist with varying stabilities. nih.gov For molecules containing ureido-pyrimidine groups attached to a pyridine ring, conformational equilibrium in the urea (B33335) moiety and tautomerism in the pyrimidine (B1678525) part have been investigated. mdpi.com

Tautomerism, the interconversion of structural isomers through proton migration, is a key consideration in heterocyclic systems. While the simple this compound is not expected to exhibit significant tautomerism, related structures with appropriate functional groups can. For instance, studies on ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine show that a tautomeric equilibrium exists between the pyridin-2-one (keto) and 2-hydroxypyridine (B17775) (enol) forms. mdpi.com The position of this equilibrium can be influenced by the solvent and by conformational states, sometimes leading to a "kinetic trapping" effect where a less stable tautomer is maintained. mdpi.comresearchgate.net In N-nitroso N-thionitrosamine, theoretical calculations have been used to determine the relative stability of different tautomers, showing that such preferences can be interpreted through resonance and charge transfer energies. sapub.org These studies highlight that in more complex derivatives, the interplay between conformation and tautomerism can be a critical feature of their chemical behavior.

Advanced Spectroscopic Characterization Techniques for Pyridin 2 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural assignment of pyridin-2-yl benzoate (B1203000). By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the hydrogen and carbon skeletons of the molecule.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy of pyridin-2-yl benzoate, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton environment in the molecule. amazonaws.comsemanticscholar.org The aromatic region of the spectrum is particularly informative. The protons of the pyridine (B92270) ring and the benzoate group resonate at specific chemical shifts, influenced by their electronic environment. For instance, the proton ortho to the nitrogen in the pyridine ring often appears at a downfield chemical shift due to the nitrogen's electron-withdrawing nature. amazonaws.com The coupling patterns (e.g., doublets, triplets, multiplets) arising from spin-spin interactions between adjacent protons provide crucial information about the substitution pattern on both aromatic rings. amazonaws.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridyl-H6 | 8.64-8.62 | m | |

| Benzoyl-H (ortho) | 8.23 | dt | 6.8, 1.2 |

| Pyridyl-H4 | 7.71-7.48 | m | |

| Benzoyl-H (para) | 7.62 | dt | 7.6, 1.6 |

| Benzoyl-H (meta) | 7.53–7.48 | m | |

| Pyridyl-H5 | 7.36-7.12 | m | |

| Pyridyl-H3 | 7.28–7.22 | m |

Note: Data presented is a representative example and may vary slightly based on experimental conditions. amazonaws.comrsc.org

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a census of the carbon atoms within this compound. rsc.orgspectrabase.com The spectrum displays a single peak for each unique carbon atom, with its chemical shift indicating its chemical environment. The carbonyl carbon of the ester group is a key diagnostic signal, typically appearing significantly downfield (around 164-165 ppm) due to the strong deshielding effect of the double-bonded oxygen. amazonaws.comrsc.org The carbon atoms of the pyridine and benzene (B151609) rings resonate in the aromatic region of the spectrum, with their precise shifts influenced by the attached substituents and their position relative to the heteroatom and the ester linkage. amazonaws.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 164.8 |

| Pyridyl-C2 | 155.7 |

| Pyridyl-C6 | 149.5 |

| Pyridyl-C4 | 148.4 |

| Benzoyl-C (ipso) | 138.2 |

| Benzoyl-C (para) | 137.7 |

| Pyridyl-C3 | 136.1 |

| Benzoyl-C (ortho) | 131.6 |

| Benzoyl-C (meta) | 131.4 |

| Pyridyl-C5 | 124.7 |

Note: Data presented is a representative example and may vary slightly based on experimental conditions. amazonaws.comrsc.org

Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. unam.mxresearchgate.net Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, helping to trace the connectivity within the pyridine and benzoate rings. researchgate.net Heteronuclear Single Quantum Coherence (HSQC) spectra correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) spectra reveal longer-range (2-3 bond) correlations between protons and carbons. researchgate.netmdpi.com For example, an HMBC correlation between the protons on the benzoate ring and the carbonyl carbon would definitively confirm the ester linkage. These advanced techniques are invaluable for complex molecules where one-dimensional spectra may be crowded or ambiguous. unam.mx

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical information about the functional groups present in this compound. mdpi.comresearchgate.net These methods are based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation or scatter incident light.

The FT-IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically observed in the region of 1730-1740 cm⁻¹. amazonaws.comrsc.org This is one of the most diagnostic peaks in the spectrum. Additionally, C-O stretching vibrations of the ester group appear in the 1265-1300 cm⁻¹ range. amazonaws.comresearchgate.net The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine and benzene rings give rise to a series of bands in the 1450-1600 cm⁻¹ region. amazonaws.comscirp.org

Raman spectroscopy offers complementary information to FT-IR. acs.orgirdg.org While the polar C=O bond gives a strong signal in the IR spectrum, the less polar C=C and C=N bonds of the aromatic rings often produce strong signals in the Raman spectrum. acs.org This complementarity allows for a more complete vibrational analysis of the molecule. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3063 |

| C=O Stretch (Ester) | 1738 |

| Aromatic C=C/C=N Stretch | 1586, 1460 |

| C-O Stretch (Ester) | 1265, 1222 |

| C-H Bending | 748 |

Note: Data presented is a representative example and may vary slightly based on experimental conditions. amazonaws.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through analysis of its fragmentation patterns. spectrabase.comevitachem.com In a typical electron ionization (EI) mass spectrum, the molecule is ionized, leading to the formation of a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. rsc.org

The molecular ion of this compound can then undergo fragmentation, breaking into smaller, charged fragments. libretexts.orgresearchgate.net The pattern of these fragments is often predictable and provides a fingerprint of the molecule's structure. Common fragmentation pathways for esters include cleavage of the bond between the carbonyl carbon and the oxygen atom (alpha-cleavage) and McLafferty rearrangement if an appropriate gamma-hydrogen is present. libretexts.org For this compound, key fragments would likely correspond to the benzoyl cation and the pyridin-2-yloxy radical or cation. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy. amazonaws.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Deuterated chloroform |

| Benzoyl cation |

| Pyridin-2-yloxy radical |

Computational Chemistry and Theoretical Investigations of Pyridin 2 Yl Benzoate

Density Functional Theory (DFT) Studies on Pyridin-2-yl Benzoate (B1203000) and Analogues

Density Functional Theory (DFT) has been widely applied to study the properties of pyridin-2-yl benzoate analogues, offering a balance between accuracy and computational cost. These studies provide a detailed understanding of the geometric and electronic features of these molecules.

Geometry Optimization and Electronic Structure Calculations

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For analogues of this compound, such as 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate and methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate, DFT methods like B3LYP with basis sets such as 6-31G(d) or 6-311G(d,p) have been successfully used to calculate their ground-state geometries. nih.govnih.gov

The following table presents a selection of calculated geometrical parameters for an analogue, 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate, showcasing the level of detail obtained from DFT calculations.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O | 1.733 |

| C-O | 1.462 |

| C=N | 1.601 |

| C=C (aromatic) | 1.592 |

| C-O (Asymmetric) | 1.462 |

| C-O (Symmetric) | 1.269 |

| Data derived from studies on this compound analogues. mdpi.com |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com

For analogues like methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate, the HOMO and LUMO are localized across the entire molecule. iucr.org The calculated HOMO and LUMO energies for this compound were -4.3680 eV and -2.4772 eV, respectively, resulting in an energy gap of approximately 1.8908 eV. iucr.org A smaller energy gap generally implies higher reactivity. mdpi.com

In a series of 2-pyridinyl-terminated iminobenzoates, DFT calculations showed that the HOMO is primarily located on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. The energy gap in these compounds is a crucial parameter for determining their potential in applications such as transistors. mdpi.com

The table below summarizes the calculated HOMO-LUMO energies and the energy gap for a representative this compound analogue.

| Molecular Orbital | Energy (eV) |

| HOMO | -4.3680 |

| LUMO | -2.4772 |

| Energy Gap (ΔE) | 1.8908 |

| Data from a study on methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate. iucr.org |

Electrostatic Potential Surface Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. bohrium.com

For analogues of this compound, MEP analysis reveals that the negative potential is concentrated around the electronegative oxygen and nitrogen atoms, making them likely sites for electrophilic interaction. bohrium.com Conversely, the hydrogen atoms typically exhibit a positive potential. bohrium.com In a study on 2-oxo-2H-chromen-7-yl benzoate, the oxygen atoms of the carbonyl and ester groups were identified as the most electron-rich regions. bohrium.com This information is crucial for understanding and predicting intermolecular interactions, such as hydrogen bonding.

Theoretical Vibrational Frequency Prediction and Assignment

Computational methods can predict the vibrational frequencies of a molecule, which can then be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. DFT calculations have been used to compute the vibrational spectra of this compound analogues. nih.gov

In the study of 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate, the theoretical vibrational frequencies calculated using the B3LYP/6-31G(d) method showed good agreement with the experimental FT-IR spectrum after applying a scaling factor. nih.gov This correlation allows for the confident assignment of specific vibrational modes to the observed spectral bands. For example, characteristic stretching frequencies for C=O, C-N, and aromatic C-C bonds can be precisely identified.

The following table provides a sample of calculated and experimental vibrational frequencies for a this compound analogue.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| C=O Stretch | 1732 | 1730 |

| C=N Stretch | 1601 | 1601 |

| Aromatic C=C Stretch | 1592 | 1591 |

| Asymmetric C-O Stretch | 1462 | 1462 |

| Symmetric C-O Stretch | 1269 | 1269 |

| Data derived from studies on 2-pyridinyl-terminated iminobenzoates. mdpi.com |

Quantum Chemical Calculation of Intermolecular Interaction Energies

Quantum chemical calculations can quantify the strength of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the packing of molecules in the solid state. For methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate, computational chemistry was used to determine the energies of C-H···O hydrogen bonds within the crystal structure, which were found to be 62.0 and 34.3 kJ mol⁻¹. nih.govresearchgate.net

Hirshfeld surface analysis, a computational tool, further elucidates these interactions by mapping them on the molecular surface. For the same compound, this analysis revealed that the most significant contributions to the crystal packing were from H···H (39.7%), H···C/C···H (27.5%), and H···N/N···H (15.5%) contacts. nih.govresearchgate.net These findings underscore the importance of both hydrogen bonding and van der Waals interactions in the solid-state architecture of these molecules. nih.gov

Computational Prediction of Reactivity and Site Selectivity

Computational methods are powerful in predicting the reactivity and site selectivity of chemical reactions. The analysis of frontier molecular orbitals (HOMO and LUMO) and MEP maps are primary tools for this purpose. mdpi.com

MEP maps complement this analysis by highlighting the specific regions of a molecule that are electron-rich or electron-poor, thereby predicting the most probable sites for electrophilic or nucleophilic attack. bohrium.com For this compound and its analogues, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the benzoate group are expected to be key sites for interaction with electrophiles. These computational predictions are invaluable for designing new synthetic routes and understanding reaction mechanisms.

Chemical Reactivity and Mechanistic Studies of Pyridin 2 Yl Benzoate

Reactivity Profiles of the Ester and Pyridine (B92270) Moieties

The ester portion is susceptible to nucleophilic acyl substitution. A notable reaction is the transesterification with various phenols. Studies have shown that pyridin-2-yl esters, including benzoates, can react with phenols in the presence of a potassium carbonate (K₂CO₃) catalyst to yield different phenyl esters in high yields. rsc.orgresearchgate.net This transformation highlights that the pyridin-2-yloxy group functions as an effective leaving group, a critical aspect of its reactivity. rsc.orgrsc.org The reaction's efficiency is influenced by temperature and catalyst loading, with optimal conditions often involving heating. rsc.orgresearchgate.net For instance, the transesterification of various pyridin-2-yl esters with phenol (B47542) has been achieved with 10 mol% K₂CO₃ in 1,4-dioxane (B91453) at 60°C. rsc.orgresearchgate.net

Hydrolysis of the ester bond is another key reaction. Similar to other esters, Pyridin-2-yl benzoate (B1203000) can be cleaved back to its constituent parts, 2-hydroxypyridine (B17775) and benzoic acid, under acidic or basic conditions. lookchem.com Base-mediated hydrolysis typically proceeds more rapidly due to the direct nucleophilic attack of the hydroxide (B78521) ion on the electrophilic carbonyl carbon. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon toward attack by a weaker nucleophile like water.

The pyridine moiety, being an electron-deficient aromatic heterocycle, influences the molecule's reactivity. The nitrogen atom's presence makes the ring generally less susceptible to electrophilic aromatic substitution compared to benzene (B151609), and directs incoming electrophiles to the meta-position relative to the nitrogen. vulcanchem.com Conversely, the ring is activated towards nucleophilic attack. The nitrogen atom itself can act as a nucleophile or a coordination site for metal catalysts. rsc.org

K₂CO₃-Catalyzed Transesterification of Pyridin-2-yl Esters with Phenol rsc.orgresearchgate.net

| Pyridin-2-yl Ester Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| Pyridin-2-yl 2-methylbenzoate | 10 mol% K₂CO₃, 1,4-dioxane, 60°C, 48h | Phenyl 2-methylbenzoate | 99 |

| Pyridin-2-yl 4-methoxybenzoate | 10 mol% K₂CO₃, 1,4-dioxane, 60°C, 48h | Phenyl 4-methoxybenzoate | 99 |

| Pyridin-2-yl 4-chlorobenzoate | 20 mol% K₂CO₃, 1,4-dioxane, 120°C, 48h | Phenyl 4-chlorobenzoate | 85 |

| Pyridin-2-yl thiophene-2-carboxylate | 10 mol% K₂CO₃, 1,4-dioxane, 60°C, 48h | Phenyl thiophene-2-carboxylate | 99 |

Catalytic Roles and Mechanisms in Organic Transformations

The unique structure of Pyridin-2-yl benzoate, particularly the pyridin-2-yl group, allows it to play significant roles in various catalytic organic transformations, primarily through its ability to act as a directing group and ligand in transition metal catalysis.

Ligand Effects in Transition Metal Catalysis Involving Pyridin-2-yl Functionality

The nitrogen atom of the pyridine ring is a key feature, enabling the pyridin-2-yl group to act as a ligand, coordinating to transition metals like palladium (Pd), copper (Cu), and rhodium (Rh). rsc.orgsmolecule.comresearchgate.net This coordination is fundamental to its role in catalysis. When part of a larger molecule, the pyridin-2-yl group can function as a bidentate directing group, where the pyridine nitrogen and another atom (often the oxygen or nitrogen of a nearby functional group) coordinate to the metal center. rsc.orgnih.gov

This chelation effect brings the metal catalyst into close proximity to specific C-H bonds, facilitating their activation and subsequent functionalization. rsc.orgnih.gov For example, in palladium-catalyzed reactions, the 2-arylpyridine scaffold is a classic substrate where the pyridine nitrogen directs the ortho-C-H activation of the phenyl ring. rsc.orgresearchgate.net This directed insertion of the palladium catalyst forms a stable five-membered palladacycle intermediate, which is a crucial step in many cross-coupling and functionalization reactions. rsc.orgrsc.org The electronic and steric properties of the pyridin-2-yl ligand can be fine-tuned through substitution on the pyridine ring, which in turn influences the stability of the metal complex and the efficiency and selectivity of the catalytic cycle. nih.gov

Reaction Mechanisms in C-H Activation and Cross-Coupling

The pyridin-2-yl moiety is instrumental in mechanisms of C-H activation and cross-coupling reactions. In palladium-catalyzed ortho-C-H functionalization of 2-phenylpyridine (B120327) derivatives, the reaction is believed to initiate with the formation of a cyclopalladated intermediate. rsc.orgrsc.org

A plausible mechanism for a Pd-catalyzed ortho-benzoylation of a 2-phenylpyridine substrate, which is structurally related to this compound's precursors, involves the following steps: rsc.org

C-H Activation/Cyclopalladation : The Pd(II) catalyst reacts with the 2-phenylpyridine substrate, and the pyridine nitrogen directs the cleavage of the ortho-C-H bond on the phenyl ring to form a five-membered palladacycle intermediate.

Oxidative Addition : The acylating agent (e.g., an aryl acylperoxide) undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

Reductive Elimination : The newly introduced acyl group and the aryl group of the palladacycle couple, and are eliminated from the palladium center. This step forms the C-C bond of the final product and regenerates a Pd(II) species, allowing the catalytic cycle to continue.

This directing-group strategy provides high regioselectivity, making it a powerful tool for synthesizing complex molecules. rsc.org Similar principles apply to Suzuki-Miyaura cross-coupling reactions, where pyridin-2-yl boronic acids or their esters can be coupled with aryl halides, with the pyridine group potentially influencing the reaction's efficiency through coordination to the palladium catalyst. acs.org

Nucleophilic and Electrophilic Reactivity of this compound

The reactivity of this compound with nucleophiles and electrophiles is centered on its ester carbonyl group and its aromatic rings.

The carbonyl carbon of the ester is a primary site for nucleophilic attack . Strong nucleophiles can displace the 2-hydroxypyridine leaving group. This is exemplified by hydrolysis and transesterification reactions discussed previously. rsc.org Furthermore, reactions with other nucleophiles, such as amines, can lead to aminolysis, forming the corresponding benzamide (B126) and 2-hydroxypyridine. Kinetic studies on the reaction of 2-pyridyl benzoates with alicyclic secondary amines have been conducted to quantify the second-order rate constants for these nucleophilic substitution reactions. lookchem.com

The electrophilic reactivity of the molecule is associated with its aromatic systems. The benzoate ring, influenced by the deactivating, meta-directing ester group, would undergo electrophilic substitution (e.g., nitration, halogenation) at the meta-position relative to the ester linkage. The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. Any substitution would be expected to occur at the C3 or C5 positions (meta to the nitrogen). Harsh reaction conditions for electrophilic substitution, however, may lead to the degradation of the ester group itself.

The pyridine nitrogen also presents a site for electrophilic attack, such as protonation in acidic media or alkylation. Oxidation of the pyridine nitrogen with agents like m-chloroperoxybenzoic acid (mCPBA) can form the corresponding N-oxide, a transformation that can alter the ring's reactivity, for example, by facilitating nucleophilic substitution at the ortho-position. mdpi.com

Degradation Pathways and Stability Studies

The stability of this compound is primarily limited by the reactivity of its ester linkage. Forced degradation studies, which investigate the stability of a compound under stress conditions, are crucial for understanding its potential degradation pathways.

The most common degradation pathway for this compound is hydrolysis . The ester bond is susceptible to cleavage in both acidic and basic aqueous environments, yielding benzoic acid and 2-hydroxypyridine. google.com The rate of hydrolysis is dependent on pH and temperature, with basic conditions generally promoting faster degradation due to the stronger nucleophilicity of the hydroxide ion compared to water. For related pyridine-2,3-dicarboxylic acid diesters, hydrolysis in an alkaline medium is the first step in producing the diacid. google.com

Other potential degradation routes include:

Photodegradation : Although specific studies on this compound are not prevalent, aromatic esters and pyridine derivatives can be susceptible to degradation upon exposure to UV light. This can involve complex radical pathways or rearrangements.

Oxidative Degradation : Strong oxidizing agents can potentially attack the pyridine ring or the benzoate ring, leading to ring-opening or the formation of phenolic compounds. smolecule.com

Thermal Degradation : At elevated temperatures, decomposition can occur, though the specific pathways would depend on the conditions. In some catalytic processes, high temperatures are noted to be crucial for reaction efficiency, but excessively harsh conditions can lead to degradation. rsc.org

Stability studies on related compounds indicate that the presence of substituents on the pyridine or benzoate rings can influence stability. nih.govmdpi.com For instance, electron-withdrawing groups might affect the susceptibility of the rings to nucleophilic attack or alter the stability of the ester bond.

Coordination Chemistry and Supramolecular Assemblies of Pyridin 2 Yl Benzoate Derivatives

Synthesis and Structural Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The synthesis of MOFs and coordination polymers using pyridin-2-yl benzoate (B1203000) derivatives typically involves solvothermal or hydrothermal methods. mdpi.comrsc.org These techniques utilize elevated temperatures and pressures to facilitate the reaction between metal salts and the organic ligands in a suitable solvent, often leading to the crystallization of the desired framework. For instance, a bimetallic iron(III) and nickel(II) MOF with 1,4-benzenedicarboxylic acid was synthesized using a solvothermal approach to create a catalyst for the synthesis of N-(pyridin-2-yl)-benzamide. mdpi.com Similarly, reactions of 3-pyridin-3-yl-benzoic acid with various metal nitrates under hydrothermal conditions have yielded a series of seven new coordination polymers with diverse network architectures. rsc.org

An example of this process is the synthesis of two coordination polymers, [M(L)2(H2O)2]·H2O (where M = Co or Mn), from 3,5-bis(pyridin-4-ylmethyl)aminobenzoic acid (HL). tandfonline.com These compounds were prepared through aqueous reactions under hydrothermal conditions and their structures, which feature 1D chains extended into 3D supramolecular frameworks by hydrogen bonding, were confirmed by single-crystal X-ray diffraction. tandfonline.com

| Compound/MOF Formula | Metal Ion(s) | Ligand(s) | Synthesis Method | Key Structural Feature(s) | Ref. |

| Fe₂Ni-BDC | Fe(III), Ni(II) | 1,4-Benzenedicarboxylic acid (H₂BDC) | Solvothermal | Bimetallic framework used to catalyze N-(pyridin-2-yl)-benzamide synthesis | mdpi.com |

| {[Co(34pba)(44pba)]·DMF}n | Co(II) | 3-(pyridin-4-yl)benzoate, 4-(pyridin-4-yl)benzoate | Solvothermal | Isomorphous framework with Zn(II) analogue | researchgate.net |

| [Zn(C₁₂H₈NO₂)(HCOO)]n | Zn(II) | 4-(pyridin-4-yl)benzoate, formate (B1220265) (in-situ) | In-situ | 2D layered structure | nih.gov |

| [Cd(L)₂]n (L = 3-pyridin-3-yl-benzoate) | Cd(II) | 3-pyridin-3-yl-benzoic acid | Hydrothermal | 3D framework with a 6-connected roa topology | rsc.org |

| [M(L)₂(H₂O)₂]·H₂O (M=Co, Mn; L=3,5-bis(pyridin-4-ylmethyl)aminobenzoate) | Co(II), Mn(II) | 3,5-bis(pyridin-4-ylmethyl)aminobenzoic acid | Hydrothermal | 1D chains extended to 3D via hydrogen bonding | tandfonline.com |

The rational design of MOFs relies on the predictable assembly of building blocks. The structure of pyridin-2-yl benzoate and its derivatives is key to controlling the final architecture of the coordination framework. Several design principles are employed:

Functionality and Coordination Modes : Pyridylbenzoate ligands are bifunctional, possessing both a nitrogen-donor pyridyl group and oxygen-donor carboxylate groups. This allows them to bridge multiple metal centers. The carboxylate group can adopt various coordination modes (monodentate, bidentate chelating, or bridging), influencing the connectivity and dimensionality of the network. researchgate.net

Ligand Geometry : The position of the pyridyl ring relative to the benzoate group (e.g., 3- or 4-substitution) dictates the angle of the ligand. This "bend" or linearity is a critical factor in determining the resulting network topology. researchgate.net For instance, the use of mixed ligands with different geometries, such as combining 3-(pyridin-4-yl)benzoate (34pba) and 4-(pyridin-4-yl)benzoate (44pba), can create robust frameworks with specific channel structures. rsc.org

Non-Centrosymmetric Topologies : For applications like nonlinear optics, a key design principle is the construction of non-centrosymmetric (NCS) frameworks. This can be achieved by using chiral ligands or by arranging achiral ligands in a way that breaks inversion symmetry. Three-dimensional diamondoid networks are a reliable topology for engineering NCS solids. wiley.com The removal of coordinated solvent molecules can also induce single-crystal-to-single-crystal transitions, sometimes leading to an NCS framework from a centrosymmetric precursor. wiley.com

The combination of metal-ion coordination geometry and ligand connectivity dictates the topology and dimensionality of the resulting network. This compound derivatives have been used to construct frameworks ranging from one-dimensional (1D) chains to complex three-dimensional (3D) structures.

1D and 2D Networks : Simple bridging of metal ions by the ligands can lead to 1D chains. These chains can then be further linked by other ligands or through non-covalent interactions to form higher-dimensional structures. rsc.orgtandfonline.com Two-dimensional (2D) layered networks are common, with well-known topologies such as sql (square lattice) and hcb (honeycomb) being frequently observed. acs.orgacs.org For example, a Zn(II) coordination polymer synthesized in-situ with 4-(pyridin-4-yl)benzoate and formate ligands forms 2D layers that are linked by hydrogen bonds into a 3D supramolecular framework. nih.gov Similarly, Co(II), Cu(II), and Zn(II) MOFs with 4-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoate form 2D layers with a 4⁴-sql topology. acs.org

3D Frameworks and Interpenetration : The use of ligands capable of connecting metal centers in three dimensions leads to 3D MOFs. Common topologies include the diamondoid (dia ) network. researchgate.net A significant feature in many 3D MOFs is interpenetration, where two or more independent networks are entangled without being covalently bonded. This can increase the stability of the framework by filling void space. researchgate.netfrontiersin.org A Zn(II) MOF based on 4-(pyridin-4-ylmethoxy)benzoic acid displays an 8-fold interpenetrating structure with a diamondoid framework. researchgate.net A copper(II) coordination polymer with 4-(carboxylatoethyl)benzoato and 1,4-bis(pyridin-4-ylmethyl)piperazine ligands forms a 3D network with twofold interpenetrating cds topology. iucr.org

Topological Variety : A wide array of network topologies has been documented for coordination polymers. While sql and hcb are the most common for 2D nets, more complex and rarer topologies have also been identified. acs.org Reactions of 3-pyridin-3-yl-benzoic acid with various metal ions yielded 1D double-chain arrays that assembled into 2D layers with (3,4)-connected topologies or 3D frameworks with a unique 6-connected roa topology for a Cd(II) complex. rsc.org

| Compound/MOF System | Dimensionality | Topology | Key Features | Ref. |

| [Co(C₈H₅O₄)(C₉H₆N₇)]n | 2D | - | Cross-linked chains forming a 2D network | nih.gov |

| Ni(II) MOF with 4-(4-pyridyl)benzoate | 3D | dia | Four-fold interpenetrated network with channels | researchgate.net |

| Cd(II) MOF with 3-pyridin-3-yl-benzoate | 3D | roa | Unique 6-connected network | rsc.org |

| [Zn(pvb)₂] (pvb = trans-2-(4-pyridyl)-4-vinylbenzoate) | 3D | dia | Eight-fold interpenetrated network | wiley.com |

| [Cd(mdpt)₂]·2H₂O (Hmdpt = pyridyl-triazole ligand) | 3D | NbO | Porous, 2-fold interpenetrated four-connected framework | frontiersin.org |

| [Cu(ceb)(bpmp)]n (ceb = 4-(carboxylatoethyl)benzoato) | 3D | cds | Twofold interpenetrated network | iucr.org |

Design Principles for this compound-Based Ligands in MOFs

Molecular Self-Assembly and Supramolecular Synthons in this compound Systems

Molecular self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. In the context of this compound derivatives, the concept of the supramolecular synthon is paramount. A supramolecular synthon is a robust structural unit formed by intermolecular interactions that can be reliably used in the design of larger crystal structures. routledge.com

The most prominent synthon in systems containing both a carboxylic acid and a pyridine (B92270) moiety is the acid-pyridine heterosynthon. This involves a strong O-H···N hydrogen bond between the carboxylic acid proton and the pyridine nitrogen, often accompanied by a C-H···O interaction, forming a characteristic cyclic motif with an R²₂(8) graph-set notation. researchgate.net This interaction is highly reliable and often dictates the primary assembly of the components in co-crystals and coordination polymers. researchgate.netnih.gov

Host-Guest Interactions and Non-Covalent Architectures

The porous nature of many MOFs and coordination polymers derived from pyridin-2-yl benzoates allows them to act as hosts for smaller guest molecules. aip.org The interactions between the framework (host) and the entrapped molecules (guest) are critical to applications such as sensing, separation, and storage. rsc.orgaip.org These host-guest interactions are typically non-covalent, including hydrogen bonding, van der Waals forces, and π-π stacking. aip.orgaip.orgacs.org

For example, two isostructural MOFs, [Co(34pba)(44pba)]n and [Zn(34pba)(44pba)]n, were used for the adsorption of various volatile organic compounds (VOCs) and gases. rsc.org The sorption properties are governed by the specific supramolecular interactions between the framework walls and the guest molecules. rsc.org The robustness of these frameworks was demonstrated by their ability to undergo sorption/desorption cycles, sometimes accompanied by an order-disorder phase transition of the pyridyl rings, without losing their structural integrity. rsc.orgrsc.org

Applications of Pyridin 2 Yl Benzoate in Advanced Chemical Science

Role as Versatile Building Blocks in Complex Synthetic Endeavors

The structural framework of pyridin-2-yl benzoate (B1203000), featuring a reactive ester linkage and a nucleophilic pyridine (B92270) ring, establishes it as a valuable and versatile building block in synthetic organic chemistry. Its inherent reactivity allows for its participation in a variety of chemical transformations, enabling the construction of more elaborate and functionally rich molecular architectures.

Precursors for Diverse Heterocyclic Frameworks

The pyridin-2-yl moiety is a cornerstone in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are of significant interest due to their prevalence in biologically active molecules and functional materials. rsc.orgacs.org Derivatives of pyridin-2-yl benzoate serve as key intermediates in multi-step syntheses to construct complex fused ring systems. For instance, related N-(pyridin-2-yl)ureas, which can be derived from 2-aminopyridine (B139424) precursors, undergo thermal cyclocondensation with anthranilic esters to form quinazolin-2,4-diones. researchgate.net In one study, the reaction between ethyl 2-aminobenzoate (B8764639) and 1,1-dimethyl-3-(5-methylpyridin-2-yl)urea initially forms an intermediate, ethyl 2-(3-(5-methylpyridin-2-yl)ureido)benzoate, which then cyclizes to the corresponding quinazolin-2,4-dione. researchgate.net

Furthermore, the pyridine scaffold is instrumental in creating other heterocyclic systems like pyrazolo-[3,4-b]-pyridines and 1,8-naphthyridines. rsc.org Hydrazide derivatives of pyridine can be cyclized to form the pyrazolo-[3,4-b]-pyridine core, a key structural fragment in compounds with a broad spectrum of biological activities. rsc.org The versatility of the pyridine ester and related amide functionalities is also demonstrated in their conversion to other important heterocyclic motifs such as pyridin-2-ones, which are present in numerous biologically active natural products. tandfonline.com The synthesis of novel 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)pyridin-2(1H)-one derivatives has been achieved starting from 2-hydroxynicotinic acid (a precursor to the pyridin-2-yl core), highlighting the utility of this scaffold in "click" chemistry to generate complex, polycyclic molecules containing both triazole and pyridinone rings. theopenscholar.com

The following table summarizes the synthesis of various heterocyclic frameworks from pyridin-2-yl precursors.

| Starting Pyridine Derivative | Reagent(s) | Resulting Heterocyclic Framework | Ref. |

| N,N-dimethyl-N'-(5-methylpyridin-2-yl)urea | Ethyl 2-aminobenzoate | Quinazolin-2,4-dione | researchgate.net |

| 2-Hydrazinocarbonyl-4-methyl-6-phenyl-pyridine-3-carbonitrile | Acetic Acid | 3-Amino-4-methyl-6-phenyl-1H-pyrazolo-[3,4-b]-pyridine | rsc.org |

| 2-Amino-4-methyl-6-phenyl-pyridine-3-carbonitrile | Malononitrile | 2-Amino-4-methyl-6-phenyl-1,8-naphthyridine-3-carbonitrile | rsc.org |

| N-propargylated pyridinones | Aryl azides, Copper(I) catalyst | 1-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)pyridin-2(1H)-one | theopenscholar.com |

Construction of Polyfunctional Molecules

The term "polyfunctional" refers to molecules possessing multiple distinct functional groups, which can impart a range of chemical and physical properties. This compound and its analogues are frequently employed in the synthesis of such complex molecules. The ester group can be readily hydrolyzed or transesterified, while the pyridine ring offers a site for coordination, alkylation, or N-oxidation, and the benzoate ring can be substituted with other functional groups.

Research has demonstrated the synthesis of polyfunctional amides, ketones, and pyridines using organometallic reagents, where pyridin-2-yl units are incorporated into complex structures. tandfonline.com For example, a picolinamide (B142947) derivative was used as a precursor to synthesize an arylated ester derivative, methyl 2-[1-[2-(1-hydroxy-1-phenyl-methyl)pyridin-2-yl]-1,2,2-trimethyl-bicyclo[2.2.1]heptan-2-yl]benzoate, a highly functionalized molecule, in a 53% yield. bohrium.com This highlights how the pyridin-2-yl scaffold can be integrated into complex, three-dimensional structures containing multiple functional groups like esters, hydroxyls, and bulky aliphatic rings. bohrium.com

The synthesis of 3-(3-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl) propyl benzoate derivatives showcases the creation of polyfunctional molecules where a pyridinone core is linked to a benzoate tail via a propyl chain. rsc.org These molecules contain a ketone, an ether, a tertiary amine, and an ester functionality, making them a promising polyfunctional heterocyclic skeleton for further chemical modifications and biological evaluation. rsc.org

Contributions to Liquid Crystalline Materials Development

This compound derivatives have emerged as significant components in the design of thermotropic liquid crystals, particularly those based on Schiff base/ester linkages. mdpi.comnih.gov These materials exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal, making them crucial for applications like display technologies. The incorporation of the pyridine ring, along with other structural features like Schiff bases (-CH=N-) and flexible alkyl chains, allows for the fine-tuning of mesomorphic properties. mdpi.com

A study detailed the synthesis and characterization of a series of pyridin-2-yl 4-[4-(alkylphenyl)iminomethyl]benzoate compounds. mdpi.com These three-ring molecules, containing both ester and imine linkages, were found to exhibit enantiotropic nematic mesophases. mdpi.comresearchgate.net The thermal behavior and phase transitions are highly dependent on the length of the terminal alkyl chain attached to the phenyl group. As the alkyl chain length increases, the stability of the mesophase can be systematically altered. nih.gov

The following table presents the phase transition temperatures for a homologous series of (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoate, which are structural isomers of the pyridin-2-yl series but demonstrate the typical data obtained for such liquid crystals.

| Compound (Alkyl chain, n) | Melting Temp. (°C) | SmA to N/I Temp. (°C) | N to I Temp. (°C) | Mesophase Range (°C) | Ref. |

| T6 (n=6) | 111.0 | - | 164.4 | 53.4 | nih.gov |

| T8 (n=8) | 108.9 | 129.5 | 163.5 | 54.6 | nih.gov |

| T10 (n=10) | 103.1 | 139.8 | 158.6 | 55.5 | nih.gov |

| T12 (n=12) | 105.5 | 144.3 | 155.4 | 49.9 | nih.gov |

| T14 (n=14) | 104.7 | 145.1 | 150.9 | 46.2 | nih.gov |

| T16 (n=16) | 110.1 | 146.5 | - | 36.4 | nih.gov |

| (Data for (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoate series. Cr = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic Liquid) |

Electrocatalytic Applications of this compound-Derived Complexes